molecular formula C9H14O2S B1356878 Ethyl 2-mercaptocyclohex-1-enecarboxylate CAS No. 54928-91-5

Ethyl 2-mercaptocyclohex-1-enecarboxylate

Cat. No. B1356878
CAS RN: 54928-91-5
M. Wt: 186.27 g/mol
InChI Key: VRFUJRRFOFCDOO-UHFFFAOYSA-N
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Description

Ethyl 2-mercaptocyclohex-1-enecarboxylate is a chemical compound with the molecular formula C9H14O2S . It is also known by other names such as ethyl 2-sulfanylcyclohexene-1-carboxylate and ethyl 2-mercapto-1-cyclohexene-1-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 2-mercaptocyclohex-1-enecarboxylate involves the use of hydrogen chloride and hydrogen sulfide in ethanol at temperatures ranging from -50 to -20℃ . The reaction takes place over several hours and the product yield can vary from 55% to 98.23% .


Molecular Structure Analysis

The molecular structure of Ethyl 2-mercaptocyclohex-1-enecarboxylate is represented by the InChI code InChI=1S/C9H14O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h12H,2-6H2,1H3 . The compound has a molecular weight of 186.27 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-mercaptocyclohex-1-enecarboxylate has a boiling point of 136-139 °C (Press: 15-16 Torr) and a density of 1.09±0.1 g/cm3 (Predicted) . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Metabolism Studies

Studies have explored the metabolism of various isothiocyanates, including those structurally related to ethyl 2-mercaptocyclohex-1-enecarboxylate, in biological systems. These substances, when administered orally to rats, are metabolized and excreted as mercapturic acids, highlighting their metabolic pathways and potential implications for detoxification processes (Mennicke, Gorler, & Krumbiegel, 1983).

Synthetic Applications

Ethyl 2-mercaptocyclohex-1-enecarboxylate serves as a precursor in the synthesis of various heterocycles and macrocyclic systems. It is instrumental in creating compounds with potential applications in pharmaceuticals and materials science. For example, it has been used in reactions to synthesize fused heterocycles, showcasing its utility as a versatile building block in organic synthesis (Zoorob, Elsherbini, & Hamama, 2012).

Catalytic Cyclization

Research has demonstrated the use of related cyclohex-1-enecarboxylic acids in palladium-catalyzed cyclization reactions. These studies underline the potential of such compounds in facilitating the synthesis of complex molecular structures, including hydroisoindoline diones, which could have significant implications for drug discovery and development (Yoon & Cho, 2015).

Molecular Encapsulation

There is research on the encapsulation of ethylene inhibitors, which shares a conceptual similarity with ethyl 2-mercaptocyclohex-1-enecarboxylate's potential applications in encapsulation or delivery systems. For example, studies on 1-Methylcyclopropene (1-MCP) encapsulation by cyclodextrins have been conducted, suggesting avenues for preserving agricultural products. This research could hint at the broader applications of similar compounds in encapsulating volatile or reactive substances for various industrial purposes (Zhang, Zhen, Jiang, Li, & Liu, 2011).

Corrosion Inhibition

Novel surfactants with structural similarities to ethyl 2-mercaptocyclohex-1-enecarboxylate have been synthesized and studied for their corrosion inhibiting properties. These studies offer insights into how such compounds could be designed and applied to protect metals from corrosion, especially in acidic environments. This suggests potential industrial applications in materials science and engineering (Hegazy, Badawi, Rehim, & Kamel, 2013).

properties

IUPAC Name

ethyl 2-sulfanylcyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFUJRRFOFCDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593294
Record name Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-mercaptocyclohex-1-enecarboxylate

CAS RN

54928-91-5
Record name Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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